N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride
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Overview
Description
N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C13H15N3O·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 3-cyanobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)piperidine-4-carboxamide hydrochloride
- N-(3-chlorophenyl)piperidine-4-carboxamide hydrochloride
- N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride
Uniqueness
N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
N-(3-cyanophenyl)piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHOCQKLZCSAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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